molecular formula C18H18N2O4 B2958006 2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921813-45-8

2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No.: B2958006
CAS No.: 921813-45-8
M. Wt: 326.352
InChI Key: SJPDLZJWZLRXGH-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide” belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . The presence of the 2-oxoindolin-5-yl group indicates that this compound may also have properties similar to those of oxindoles .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, and a 2-oxoindolin-5-yl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds have been involved in Krapcho decarboxylation reactions .

Scientific Research Applications

Anticancer Potential

Research has elucidated the synthesis and evaluation of derivatives structurally related to 2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide for their anticancer activities. These studies reveal that specific substitutions on the indolinone moiety can significantly influence their efficacy against various cancer cell lines. For instance, compounds exhibiting substituents with electron-withdrawing groups have shown potent anticancer and antioxidant activities, suggesting a promising avenue for developing new therapeutic agents against cancer. Such derivatives have been tested against HeLa, IMR-32, and MCF-7 cancer cell lines, displaying dose-dependent inhibitory effects comparable to cisplatin in some cases (Gudipati, Anreddy, & Manda, 2011).

Material Science Applications

In the realm of material sciences, derivatives of this compound have been investigated for their potential in improving the properties of polyimide films used in liquid crystal displays. The introduction of phthalimide side chains, for example, has been shown to enhance the thermal stability and rubbing resistance of polyimide films, indicating their utility in producing more durable electronic components (Xia, Yi, Sun, & Wang, 2013).

Antimicrobial and Antioxidant Activities

The synthesis of new compounds based on the 2,3-dimethoxybenzamide structure has also been explored for their antimicrobial and antioxidant properties. These studies have shown that certain benzamide derivatives possess significant in vitro antioxidant activity, comparable or even superior to standard antioxidants. Additionally, some of these compounds have displayed promising antibacterial activities against various gram-positive and gram-negative bacteria, opening new paths for the development of novel antimicrobial agents (Yakan, Cakmak, Kutuk, Yenigun, & Ozen, 2020).

Antiepileptic Activity

Exploratory studies into the neurological applications of indolinone derivatives have identified compounds with potential antiepileptic activities. These compounds have been evaluated in mouse models, demonstrating their efficacy in increasing the seizure latency threshold. This suggests their potential role in developing new treatments for epilepsy, highlighting the diverse therapeutic applications of these chemical entities (Asadollahi, Asadi, Hosseini, Ekhtiari, Biglar, & Amanlou, 2019).

Properties

IUPAC Name

2,3-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-14-8-7-12(9-11(14)10-16(20)21)19-18(22)13-5-4-6-15(23-2)17(13)24-3/h4-9H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPDLZJWZLRXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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